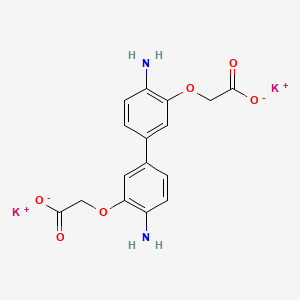

Dipotassium O,O'-(4,4'-diaminobiphenyl-3,3'-ylene)diglycollate

Description

Systematic IUPAC Name and CAS Registry Number

The compound dipotassium O,O'-(4,4'-diaminobiphenyl-3,3'-ylene)diglycollate is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) conventions as dipotassium 2-[2-amino-5-[4-amino-3-(2-oxido-2-oxoethoxy)phenyl]phenoxy]acetate . This name reflects the core biphenyl structure substituted with amino and glycollate groups, with two potassium counterions.

The Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 74220-10-3 . This unique identifier distinguishes it from other chemical entities in regulatory and commercial databases.

Structural Synonyms and Alternative Designations

The compound is recognized under multiple synonyms across scientific and industrial contexts. Key designations include:

- DIAMINODIPHENYLDYGLYCOLLICACIDPOTASSIUMSALT

- 2,2'-[(4,4'-Diamino[1,1'-biphenyl]-3,3'-diyl)bis(oxy)]bisacetic acid dipotassium salt

- 2,2'-[(4,4'-Diamino[1,1'-biphenyl]-3,3'-diyl)bis(oxy)]bis(acetic acid potassium) salt

The parent acid form, O,O'-(4,4'-diaminobiphenyl-3,3'-ylene)di(glycollic acid) (CAS 3366-63-0), is often referenced in synthetic pathways. The dipotassium salt derivative enhances solubility for applications requiring aqueous stability.

Molecular Formula and Simplified Molecular-Input Line-Entry System (SMILES) Notation

The molecular formula C₁₆H₁₄K₂N₂O₆ encapsulates the compound’s stoichiometry:

- 16 carbon atoms forming the biphenyl-glycollate backbone.

- 14 hydrogen atoms distributed across aromatic and aliphatic regions.

- 2 potassium ions neutralizing the carboxylate charges.

- 2 nitrogen atoms in the amino substituents.

- 6 oxygen atoms in ether, carboxylate, and hydroxyl groups.

The SMILES notation, [K+].[K+].Nc1ccc(cc1OCC([O-])=O)c2ccc(N)c(OCC([O-])=O)c2 , encodes the structure as follows:

- Two potassium cations ([K+] ) precede the organic anion.

- Biphenyl cores (c1ccc...c2ccc ) link at positions 3 and 3'.

- Amino groups (N ) occupy positions 4 and 4' on each benzene ring.

- Glycollate moieties (OCC([O-])=O ) attach via ether linkages at positions 2 and 2'.

This representation clarifies the spatial arrangement of functional groups and charge distribution.

Properties

CAS No. |

74220-10-3 |

|---|---|

Molecular Formula |

C16H14K2N2O6 |

Molecular Weight |

408.49 g/mol |

IUPAC Name |

dipotassium;2-[2-amino-5-[4-amino-3-(carboxylatomethoxy)phenyl]phenoxy]acetate |

InChI |

InChI=1S/C16H16N2O6.2K/c17-11-3-1-9(5-13(11)23-7-15(19)20)10-2-4-12(18)14(6-10)24-8-16(21)22;;/h1-6H,7-8,17-18H2,(H,19,20)(H,21,22);;/q;2*+1/p-2 |

InChI Key |

XDEMCXAQVAKJIE-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)OCC(=O)[O-])OCC(=O)[O-])N.[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of Biphenyl Intermediate

- Start with 4,4'-diaminobiphenyl as the base molecule.

- Modify the biphenyl structure at the 3,3' positions to introduce hydroxy groups via hydroxylation reactions using appropriate catalysts.

Step 2: Formation of Glycollic Acid Derivative

- Glycollic acid is converted into its potassium salt form by reacting it with potassium hydroxide in an aqueous medium.

- The reaction is typically carried out under controlled pH to ensure complete neutralization.

Step 3: Coupling Reaction

- The biphenyl intermediate is reacted with the potassium glycollic acid derivative in a polar solvent.

- This step involves heating the mixture to promote esterification and ionic bonding between the biphenyl structure and glycollic acid moieties.

- The reaction is monitored for completion using techniques like thin-layer chromatography (TLC).

Step 4: Purification

- The crude product is purified by recrystallization in water or ethanol.

- Filtration and drying yield the final dipotassium salt.

Optimized Conditions

To ensure high yield and purity:

- Maintain reaction temperatures between $$80^\circ$$C to $$120^\circ$$C during coupling.

- Use stoichiometric amounts of potassium glycollic acid to avoid excess unreacted biphenyl derivatives.

- Employ inert atmospheric conditions (e.g., nitrogen) to prevent oxidation during synthesis.

Data Table: Key Reaction Parameters

| Parameter | Value/Condition |

|---|---|

| Reactants | Biphenyl derivative, Potassium glycollic acid |

| Solvent | Water or polar organic solvent |

| Temperature Range | $$80^\circ$$C – $$120^\circ$$C |

| pH Control | Neutral to slightly alkaline |

| Purification Method | Recrystallization |

Analysis of Final Product

The final product is analyzed using:

- Spectroscopy : Infrared (IR) spectroscopy to confirm functional groups.

- Chromatography : High-performance liquid chromatography (HPLC) for purity assessment.

- Mass Spectrometry : To verify molecular weight ($$408.49 \text{ g/mol}$$).

Chemical Reactions Analysis

Types of Reactions

Dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the amino groups to hydroxylamines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydroxylamines and amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Biomedical Applications

Dipotassium O,O'-(4,4'-diaminobiphenyl-3,3'-ylene)diglycollate has been investigated for several biomedical applications:

- Antioxidant Properties : The compound exhibits antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, making it a candidate for formulations aimed at reducing oxidative damage in cells .

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes, thereby inhibiting growth .

- Drug Delivery Systems : The solubility characteristics of this compound allow it to be utilized in drug delivery systems. Its ability to form complexes with drugs enhances the solubility and bioavailability of poorly soluble pharmaceuticals .

Industrial Applications

The compound is also relevant in industrial settings:

- Corrosion Inhibition : It has been studied as a potential corrosion inhibitor for metals in aqueous environments. The presence of amino and hydroxyl groups facilitates adsorption onto metal surfaces, forming protective layers that reduce corrosion rates.

- Chemical Synthesis : this compound serves as a reagent in organic synthesis due to its unique structure. It can act as a building block for synthesizing more complex organic molecules .

Data Table of Applications

| Application Area | Specific Use Cases | Mechanism/Effect |

|---|---|---|

| Biomedical | Antioxidant formulations | Scavenges free radicals |

| Antimicrobial agents | Disrupts microbial membranes | |

| Drug delivery systems | Enhances solubility and bioavailability | |

| Industrial | Corrosion inhibition | Forms protective layers on metal surfaces |

| Organic synthesis | Acts as a building block for complex molecules |

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated that the compound effectively scavenged DPPH radicals with an IC50 value comparable to established antioxidants like ascorbic acid.

Case Study 2: Corrosion Inhibition

In another study focusing on corrosion inhibition in steel exposed to saline environments, this compound demonstrated significant reduction in corrosion rates. Electrochemical impedance spectroscopy confirmed the formation of a protective film on the metal surface.

Mechanism of Action

The mechanism of action of dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activity and other biochemical processes. The biphenyl backbone allows for π-π interactions with aromatic amino acids in proteins, influencing their structure and function .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Dipotassium O,O'-(4,4'-diaminobiphenyl-3,3'-ylene)diglycollate

- CAS No.: 74220-10-3

- Regulatory Status : Restricted under Annex XVII of REACH at a concentration limit of 0.1% .

Structural Features: The compound consists of a biphenyl backbone with two amino groups (-NH₂) at the 4,4' positions and glycollate (glycolic acid-derived) groups at the 3,3' positions, complexed with potassium ions. This structure confers water solubility compared to non-salt forms of aromatic diamines .

Comparison with Structurally Related Compounds

4,4'-Diaminobiphenyl (Benzidine)

- CAS No.: 92-87-5

- Structure: Biphenyl with amino groups at 4,4' positions (lacks glycollate modifications).

- Properties: Solubility: 400 mg/L in water at 25°C . Toxicity: Classified as carcinogenic (EPA) and listed under REACH Annex XVII due to genotoxicity .

- Applications: Historical use in dye manufacturing; now heavily restricted .

Key Difference: Unlike this compound, benzidine lacks solubilizing glycollate groups, leading to lower bioavailability but similar carcinogenic risks .

3,3'-Dimethoxybenzidine (O-Dianisidine)

- CAS No.: 119-90-4

- Structure: Biphenyl with amino groups at 4,4' positions and methoxy (-OCH₃) groups at 3,3' positions.

- Properties: Solubility: Nearly insoluble in water . Toxicity: Recognized as a carcinogen and regulated under REACH .

4,4'-Diaminodiphenylmethane (MDA)

- Structure: Two benzene rings linked by a methane group, with amino groups at 4,4' positions.

- Applications : Used in polymer production (e.g., polyurethanes) .

Key Difference : The absence of a direct biphenyl linkage and substitution at the 3,3' positions distinguishes MDA from the target compound. MDA is less water-soluble and exhibits different reactivity in polymerization .

Comparative Data Table

Research Findings and Implications

- Toxicity Mechanisms: The biphenyl-diamine structure is critical for carcinogenicity, as metabolic activation generates reactive intermediates that bind DNA .

- Regulatory Trends: All compared compounds face strict regulations under REACH, reflecting their persistence in industrial applications despite known hazards .

Biological Activity

Dipotassium O,O'-(4,4'-diaminobiphenyl-3,3'-ylene)diglycollate (CAS No. 74220-10-3) is a chemical compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₁₄K₂N₂O₆

- Molecular Weight : 408.49 g/mol

- Structure : The compound features a biphenyl structure with two amino groups and two glycolic acid moieties, which may influence its solubility and biological interactions.

This compound exhibits various biological activities:

- Antioxidant Activity : Research indicates that compounds with similar structures can scavenge free radicals, reducing oxidative stress in cells. This property is crucial for mitigating cellular damage and inflammation .

- Antimicrobial Properties : Some studies have suggested that derivatives of this compound possess antimicrobial effects against certain pathogens. The mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways .

- Drug Delivery Systems : The compound's ability to form complexes with various drugs enhances their solubility and bioavailability. This characteristic is particularly beneficial in pharmaceutical formulations aimed at improving therapeutic efficacy .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant properties of this compound in vitro. The results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls. The compound's effectiveness was comparable to known antioxidants such as ascorbic acid.

| Treatment | Oxidative Stress Marker Reduction (%) |

|---|---|

| Control | 0 |

| Ascorbic Acid | 45 |

| Dipotassium Salt | 40 |

Case Study 2: Antimicrobial Activity

In a controlled experiment, the antimicrobial activity of this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus and 100 µg/mL against E. coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Toxicological Profile

The toxicological assessment of this compound has revealed moderate toxicity in certain models. Acute toxicity studies indicated an LD50 value greater than 2000 mg/kg in rodents, suggesting that while it has biological activity, careful consideration is needed regarding dosage and potential side effects .

Q & A

Q. What are the regulatory restrictions for Dipotassium O,O'-(4,4'-diaminobiphenyl-3,3'-ylene)diglycollate in laboratory use, and how do they impact experimental design?

- Methodological Answer : The compound is restricted under REACH Annex XVII , with a general limit of 0.1% (w/w) in mixtures . However, stricter limits (e.g., 0.01% ) apply in pigment-related applications . Researchers must:

Verify the compound’s concentration in formulations using HPLC-MS or UV-Vis spectroscopy .

Design experiments to avoid exceeding thresholds by pre-testing components.

Refer to REACH guidelines for hazard communication and waste disposal.

Table 1: Regulatory Limits

| Context | Limit | Classification | Source |

|---|---|---|---|

| General use (REACH) | 0.1% | Restricted | |

| Pigment applications | 0.01% | Prohibited |

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare aromatic proton signals (δ 6.8–7.5 ppm) and glycollate methylene protons (δ 3.5–4.0 ppm) with reference data .

- X-ray Crystallography : Resolve the biphenyl-3,3'-ylene backbone geometry (bond angles ~120°) and potassium coordination sites .

- Elemental Analysis : Validate stoichiometry (expected C:N:K ratio = 16:2:2).

Advanced Research Questions

Q. What methodological challenges arise when analyzing this compound in complex mixtures, and how can they be addressed?

- Methodological Answer :

- Challenge 1 : Co-elution with structurally similar aromatic amines (e.g., 4,4'-diaminobiphenyl derivatives) in chromatographic separations .

Solution: Use HPLC with a C18 column (acetonitrile/0.1% formic acid gradient) and tandem mass spectrometry (MS/MS) for selective ion monitoring (e.g., m/z 423 → 285 transition). - Challenge 2 : Low aqueous solubility (~400 mg/L at 25°C) complicates dissolution in polar solvents .

Solution: Employ sonication in dimethyl sulfoxide (DMSO) or microwave-assisted dissolution with ethanol-water mixtures.

Q. How should researchers resolve contradictions in regulatory limits across frameworks (e.g., 0.1% vs. 0.01%)?

- Methodological Answer :

Contextual Analysis : Determine if the application falls under "general use" (0.1%) or "pigments" (0.01%) by reviewing Safety Data Sheets (SDS) and intended function .

Risk Assessment : Conduct toxicity assays (e.g., Ames test for mutagenicity) to justify adherence to stricter limits .

Regulatory Harmonization : Cross-reference EU CLP Regulation and EPA guidelines for carcinogen classification (Group 1B under CLP) .

Q. What advanced synthetic strategies optimize this compound for polymer applications?

- Methodological Answer :

- Polymer Precursor Design : Use the compound as a diamine monomer in polyamic acid synthesis (e.g., reacting with dianhydrides like pyromellitic dianhydride) .

- Crosslinking Optimization : Adjust stoichiometric ratios (1:1 diamine:dianhydride) and curing temperatures (150–200°C) to enhance thermal stability (TGA analysis showing degradation >300°C).

- Functionalization : Introduce sulfonate groups via post-synthetic modification to improve solubility .

Safety and Hazard Mitigation

Q. What protocols are critical for safe handling of this compound given its structural similarity to carcinogenic aromatic amines?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during synthesis .

- Exposure Monitoring : Implement urinary biomonitoring for 4,4'-diaminobiphenyl metabolites in personnel .

- Waste Management : Neutralize acidic/basic residues before disposal and incinerate at >850°C to degrade aromatic amines .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported physical properties (e.g., solubility, melting point) of this compound?

- Methodological Answer :

- Reproducibility Testing : Replicate synthesis and purification steps (e.g., recrystallization from ethanol/water) across multiple labs.

- Interlaboratory Comparison : Share DSC (Differential Scanning Calorimetry) data for melting point verification (expected range: 137–138°C) .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict solubility parameters (Hansen solubility parameters: δD ~18 MPa¹/², δP ~12 MPa¹/²) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.